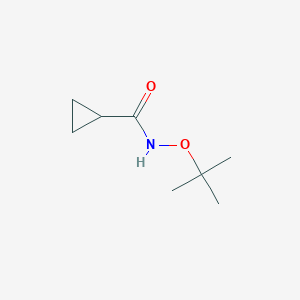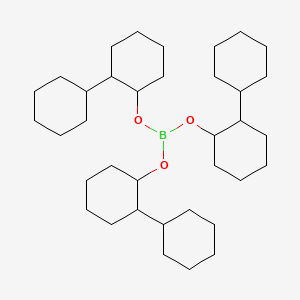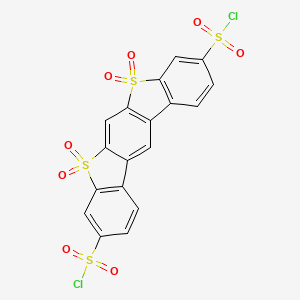
4-Methyl-1,2-cyclohexanedimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2-cyclohexanedimethanol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it has two hydroxyl (OH) groups attached to a cyclohexane ring. This compound is known for its applications in the production of various polymers and resins, making it a valuable chemical in industrial processes.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dimethyl Terephthalate (DMT): One common method involves the catalytic hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield this compound.
Hydrogenation of Bis(2-hydroxyethylene terephthalate) (BHET): Another method involves the hydrogenation of BHET obtained from waste poly(ethylene terephthalate) (PET).
Industrial Production Methods: The industrial production of this compound often involves the hydrogenation of dimethyl terephthalate using a copper chromite catalyst. This method is favored due to its efficiency and the high purity of the resulting product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds.
Scientific Research Applications
4-Methyl-1,2-cyclohexanedimethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Mechanism of Action
The mechanism by which 4-Methyl-1,2-cyclohexanedimethanol exerts its effects is primarily through its ability to form stable chemical bonds with other molecules. The hydroxyl groups on the compound allow it to participate in various chemical reactions, leading to the formation of polymers and other complex structures. These interactions are crucial in its applications in polymer chemistry and materials science .
Comparison with Similar Compounds
1,3-Cyclohexanedimethanol: Similar in structure but with hydroxyl groups on different carbon atoms.
4-Methylcyclohexanemethanol: A related compound with a single hydroxyl group and a methyl group on the cyclohexane ring.
Uniqueness: 4-Methyl-1,2-cyclohexanedimethanol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain polymers and resins, where the precise positioning of functional groups is crucial for the desired material properties .
Properties
CAS No. |
19491-64-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-4-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3 |
InChI Key |
VLTRIBKOTVZSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)

![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)

![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)
![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
